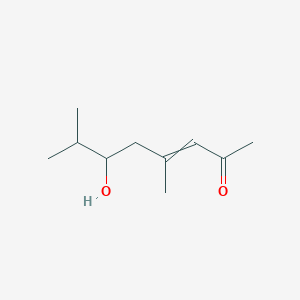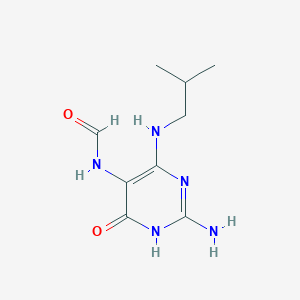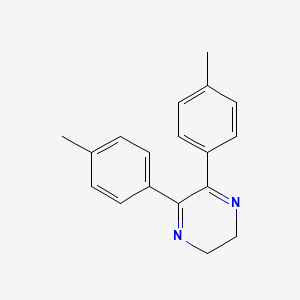
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a dihydropyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyrazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Bis(4-methoxyphenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-nitrophenyl)-2,3-dihydropyrazine
Uniqueness
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
92405-78-2 |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5,6-bis(4-methylphenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C18H18N2/c1-13-3-7-15(8-4-13)17-18(20-12-11-19-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
DRXQHTNOLSILGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
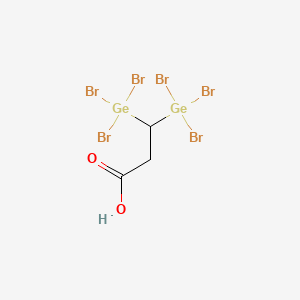
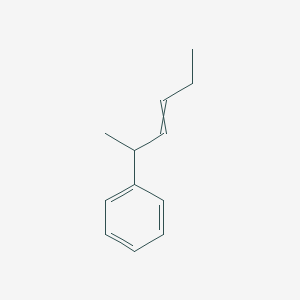
![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
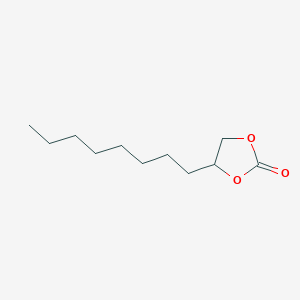
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


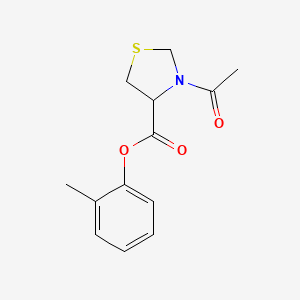
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
